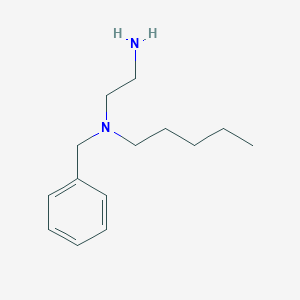

(2-Aminoethyl)(benzyl)pentylamine

Description

Significance of Tertiary Amines as Foundational Scaffolds in Organic Synthesis

Tertiary amines, characterized by a nitrogen atom bonded to three organic groups, are a cornerstone of organic synthesis. gvchem.com The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties, allowing them to participate in a wide range of chemical reactions. acs.org They are frequently employed as catalysts in various transformations, including polyurethane formation and acylation reactions. acs.orggvchem.com The structure of the tertiary amine, including the nature of the alkyl or aryl groups, significantly influences its reactivity and catalytic activity. nih.gov This tunability makes them valuable as foundational scaffolds for constructing more complex molecules with specific functions.

Overview of the Structural Class of (2-Aminoethyl)(benzyl)pentylamine within Amine Chemistry

This compound, with the chemical formula C₁₄H₂₄N₂, belongs to the class of N-substituted diamines. biosynth.combldpharm.com Structurally, it is a tertiary amine featuring a pentyl group, a benzyl (B1604629) group, and a 2-aminoethyl group attached to a central nitrogen atom. The presence of both a tertiary amine and a primary amine functionality within the same molecule makes it an interesting subject for chemical exploration.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1179674-32-8 |

| Molecular Formula | C₁₄H₂₄N₂ |

| Molecular Weight | 220.35 g/mol |

| SMILES | CCCCCN(CCN)Cc1ccccc1 |

This data is compiled from publicly available chemical databases. biosynth.combldpharm.com

The pentyl group provides a non-polar, aliphatic character, while the benzyl group introduces aromaticity and steric bulk. The 2-aminoethyl chain offers a site for further functionalization or coordination. This combination of structural motifs suggests potential for diverse chemical reactivity and applications.

Current Research Frontiers in Amine Functionalization and Derivatization

Modern chemical research is continuously exploring new methods for the functionalization and derivatization of amines. These efforts are aimed at creating novel molecules with enhanced or specific properties for applications in materials science, catalysis, and medicine. The development of efficient and selective methods for forming carbon-nitrogen bonds is a key focus. acs.org

Research into N-substituted ethylenediamines, a class to which this compound belongs, has revealed their utility in various domains. For instance, derivatives of N-substituted ethylenediamines have been investigated as H1 receptor antagonists and have shown potential in the development of new therapeutics. nih.gov Furthermore, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis, highlighting the potential of this structural scaffold in medicinal chemistry. nih.gov The ability of the diamine motif to act as a bidentate ligand also opens up possibilities in coordination chemistry and catalysis. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

N'-benzyl-N'-pentylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c1-2-3-7-11-16(12-10-15)13-14-8-5-4-6-9-14/h4-6,8-9H,2-3,7,10-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTQBOYTYZOQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCN)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Aminoethyl Benzyl Pentylamine and Analogues

Foundational Approaches to N-Alkylation of Amine Substrates

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, with several classical methods available for the N-alkylation of amines. These techniques provide the fundamental basis for constructing complex amines like (2-Aminoethyl)(benzyl)pentylamine.

Reductive Amination Protocols for Amine Synthesis

Reductive amination, also known as reductive alkylation, is a highly effective method for preparing primary, secondary, and tertiary amines from carbonyl compounds (aldehydes or ketones). orgoreview.comlibretexts.org The process involves two key steps: the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. numberanalytics.com

The reaction typically begins with the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or an iminium ion, respectively. numberanalytics.comchemistrysteps.com This intermediate is then reduced in situ to the desired amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. orgoreview.commasterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is less reactive than sodium borohydride and can selectively reduce the imine in the presence of the starting carbonyl compound. orgoreview.commasterorganicchemistry.com

For the synthesis of tertiary amines, a secondary amine is reacted with an aldehyde or ketone to form an iminium salt, which is then reduced. orgoreview.comyoutube.com This method offers a more controlled approach to N-alkylation compared to direct alkylation with alkyl halides, as it minimizes the issue of over-alkylation. masterorganicchemistry.com The versatility of reductive amination allows for the synthesis of a wide array of substituted amines by varying the carbonyl and amine starting materials. libretexts.orgchemistrysteps.com

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Borohydride | NaBH₄ | A versatile and common reducing agent. |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of carbonyls. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN. orgoreview.com |

Nucleophilic Substitution Reactions in Amine Formation

Nucleophilic substitution is a fundamental reaction in organic chemistry for the formation of amines. studymind.co.uk This method involves the reaction of an alkyl halide with ammonia (B1221849) or an amine, where the nitrogen atom acts as a nucleophile, displacing the halide. studymind.co.uklibretexts.org While conceptually straightforward, direct alkylation of ammonia or primary amines with alkyl halides often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.orgchemistrystudent.com This lack of selectivity arises because the newly formed amine is also nucleophilic and can compete with the starting amine for the alkyl halide. wikipedia.org

To achieve a higher yield of a specific amine, reaction conditions can be manipulated. For instance, using a large excess of ammonia can favor the formation of the primary amine. docbrown.info However, for the synthesis of tertiary amines, the reaction of a secondary amine with an alkyl halide is a more direct approach. chemistrystudent.comlibretexts.org The resulting tertiary amine can still react further to form a quaternary ammonium salt, which is a stable product as it lacks a proton on the nitrogen to be easily deprotonated. libretexts.org

The synthesis of this compound via this method would likely involve the reaction of a precursor secondary amine, such as N-benzylethylene-1,2-diamine or N-pentylethylene-1,2-diamine, with an appropriate alkyl halide. Careful control of stoichiometry and reaction conditions would be crucial to maximize the yield of the desired tertiary amine and minimize the formation of the quaternary ammonium salt by-product.

Metal-Catalyzed Amination and Coupling Reactions

In recent decades, transition metal-catalyzed reactions have emerged as powerful tools for the formation of C-N bonds, offering greater efficiency and selectivity compared to traditional methods. acs.orgnih.gov The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction that forms an aryl amine from an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org The catalytic cycle typically involves oxidative addition of the aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aryl amine and regenerate the catalyst. nih.govyoutube.com

While the classic Buchwald-Hartwig amination is primarily for aryl amines, related palladium-catalyzed methodologies have been developed for the synthesis of alkyl amines. thieme-connect.com These reactions often involve the functionalization of C-H bonds, providing a direct route to amines without the need for pre-functionalized starting materials. nih.govacs.org The development of specialized ligands has been crucial to the success and versatility of these metal-catalyzed amination reactions, allowing for the coupling of a wide range of amines, including primary and secondary amines, and even ammonia. wikipedia.org

Targeted Synthesis of the this compound Scaffold

The synthesis of a multi-substituted tertiary amine like this compound requires a strategic approach to ensure the desired connectivity of the benzyl (B1604629), pentyl, and aminoethyl groups to the central nitrogen atom.

Convergent and Divergent Synthetic Strategies

The construction of this compound can be approached through either a convergent or a divergent synthetic strategy.

A divergent synthesis , on the other hand, would start from a central precursor, such as ethylenediamine (B42938), and sequentially add the benzyl and pentyl groups. crimsonpublishers.com For instance, one could first perform a mono-N-benzylation of ethylenediamine, followed by N-pentylation of the resulting secondary amine. This stepwise approach allows for the introduction of different substituents in a controlled manner. The choice between a convergent and divergent strategy often depends on the availability of starting materials and the ease of purification at each step.

Precursor Design and Selection for Multi-Substituted Tertiary Amines

The rational design of precursor molecules is critical for the successful synthesis of a complex tertiary amine. For this compound, several precursor combinations can be envisioned based on the principles of reductive amination and nucleophilic substitution.

Table 2: Potential Precursors for the Synthesis of this compound

| Precursor 1 | Precursor 2 | Reaction Type |

| N-Benzylethylene-1,2-diamine | Pentanal | Reductive Amination |

| N-Pentylethylene-1,2-diamine | Benzaldehyde | Reductive Amination |

| Benzyl(pentyl)amine | 2-Chloroethylamine | Nucleophilic Substitution |

| N-Benzylethylene-1,2-diamine | 1-Bromopentane | Nucleophilic Substitution |

| N-Pentylethylene-1,2-diamine | Benzyl bromide | Nucleophilic Substitution |

The selection of a specific synthetic route would depend on factors such as the commercial availability and cost of the precursors, the expected yields of each step, and the ease of purification of the intermediates and the final product. For example, a reductive amination approach might be favored due to its generally high yields and avoidance of halide byproducts. masterorganicchemistry.comnih.gov

Advanced Derivatization Strategies for this compound Frameworks

Derivatization of the this compound core allows for the fine-tuning of its physicochemical properties. Strategic modifications to its three key components—the pentyl chain, the benzyl moiety, and the aminoethyl side chain—can be achieved through a variety of modern synthetic methods.

Oxidation: Any non-tertiary benzylic alkyl group can be oxidized to a carboxyl group using strong oxidizing agents like aqueous potassium permanganate (B83412) (KMnO4) or concentrated nitric acid (HNO3). wikipedia.org This would transform the pentyl group into a valeric acid moiety, introducing a carboxylic acid function.

Halogenation: Position-selective halogenation of aliphatic C-H bonds can be achieved through reactions like the Hofmann-Löffler reaction, which utilizes amidyl radicals to direct halogenation to specific positions via 1,5- or 1,6-hydrogen atom transfer. researchgate.net This could introduce halogens at various points on the pentyl chain, which can then serve as handles for further nucleophilic substitution reactions.

Influence of Chain Length: Studies on fatty-acid-functionalized polyamines have shown that the length of the alkyl chain can impact the material properties of the resulting systems, such as density and thermal expansion coefficients. researchgate.netresearchwithrowan.com While not a direct functionalization, this highlights how modifications to the aliphatic chain length, perhaps by starting with different N-alkylated precursors, can alter the molecule's characteristics.

| Modification Type | Reagent/Method | Potential Outcome on Pentyl Chain |

| Oxidation | Aqueous KMnO4 or concentrated HNO3 | Conversion to a valeric acid moiety |

| Halogenation | Hofmann-Löffler reaction conditions | Position-selective introduction of halogens |

| Chain Length Variation | Use of different N-alkylated precursors | Alteration of physical properties like lipophilicity |

The benzyl group is amenable to a wide range of modifications on both the aromatic ring and the benzylic carbon.

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic substitution reactions. Nitration, for instance, is typically carried out in an acidic medium. byjus.com Halogenation can also be performed to introduce substituents at the ortho, para, or meta positions. byjus.com These modifications alter the electronic properties of the aromatic ring.

Benzylic C-H Functionalization: The benzylic C-H bond is relatively weak and reactive. wikipedia.org Visible light-mediated photoredox catalysis represents a mild and selective method for generating benzyl radicals, which can then participate in C-C bond-forming reactions. rsc.org Additionally, selective oxidation of a benzylic methylene (B1212753) group to a carbonyl can be achieved using reagents like chromium trioxide-3,5-dimethylpyrazole complex (CrO3-dmpyz). wikipedia.org Dual copper/transient directing group (TDG)-catalyzed C(sp2)–H sulfonylation of benzylamines is another modern approach to introduce sulfone groups. acs.org

Benzyne (B1209423) Mechanism: Under certain conditions with strong bases, nucleophilic aromatic substitution can proceed through a benzyne intermediate, potentially leading to substitution at a different position on the ring than the original leaving group. masterorganicchemistry.com

| Modification Location | Reaction Type | Reagents/Conditions | Potential Functional Group |

| Aromatic Ring | Electrophilic Substitution | Nitrating agents (e.g., HNO3/H2SO4) | Nitro (-NO2) |

| Aromatic Ring | Electrophilic Substitution | Halogenating agents (e.g., Br2/FeBr3) | Halogen (-Br, -Cl) |

| Benzylic Carbon | C-H Functionalization | Photoredox catalysis | New C-C bonds |

| Benzylic Carbon | Oxidation | CrO3-dmpyz | Carbonyl (C=O) |

| Aromatic Ring | C-H Sulfonylation | Copper/TDG catalysis, MnO2 | Sulfone (-SO2R) |

The primary and secondary amines of the aminoethyl moiety are key sites for derivatization, allowing for the extension of the polyamine chain or the attachment of other functional groups.

N-Alkylation and N-Acylation: The nitrogen atoms can be readily alkylated with haloalkanes, though this can sometimes lead to mixtures of secondary, tertiary, and quaternary ammonium salts. nih.govyoutube.com N-acylation, the conversion of amines to amides, is a fundamental reaction often catalyzed by acids or bases. nih.gov For instance, trifluoroacetic anhydride (B1165640) can be used for the acylation of Schiff bases derived from ethylenediamine. researchgate.net

Schiff Base Formation: The primary amine can react with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines. nih.gov

Michael Addition: The primary amine can participate in Michael addition reactions with α,β-unsaturated compounds like acrylonitrile. The resulting cyanoethylated product can be reduced to extend the polyamine chain. nih.gov

N-Dealkylation: The removal of an N-alkyl group is a significant transformation. nih.gov Reagents like α-chloroethyl chloroformate can be used for the selective N-demethylation of tertiary amines. nih.gov

| Reaction Type | Reagent/Method | Potential Outcome on Aminoethyl Chain |

| N-Alkylation | Haloalkanes | Introduction of additional alkyl groups |

| N-Acylation | Acylating agents (e.g., anhydrides, acid chlorides) | Formation of amide linkages |

| Schiff Base Formation | Aldehydes or ketones | Formation of an imine, reducible to a secondary amine |

| Michael Addition | Acrylonitrile followed by reduction | Extension of the polyamine chain |

| N-Dealkylation | α-Chloroethyl chloroformate | Removal of an existing N-alkyl group |

The diamine nature of this compound makes it an ideal building block for constructing larger, more complex polyamine and macrocyclic architectures. These larger structures are of interest for their ability to bind metal ions or organic guest molecules. nih.gov

Linear Polyamine Synthesis: Linear polyamines can be synthesized through methods like the Michael reaction, where a primary amine's reaction with acrylonitrile, followed by reduction, can extend the chain. nih.gov

Macrocyclization Reactions: Macrocycles are often formed through the condensation of diamines with dicarbonyl compounds. nih.gov While this can sometimes lead to mixtures of products, high-dilution conditions or the use of metal templates can favor the formation of specific macrocycle sizes. nih.govmdpi.com The resulting imine macrocycles can be reduced with agents like sodium borohydride to yield the corresponding macrocyclic amines. nih.govmdpi.com

Richman-Atkins Cyclization: A prevalent method for synthesizing macrocyclic polyamines involves the reaction of protected diamines with disulfonates. royalsocietypublishing.org This approach, often referred to as the Richman-Atkins method, is versatile for creating macrocycles with varying numbers of nitrogen atoms. royalsocietypublishing.org

Stepwise Synthesis: Complex or unsymmetrical macrocycles can be built in a stepwise fashion. mdpi.com For example, chloroacetyl chloride can be used to create dichloro-substituted amides from a diamine, which can then undergo further cycloaddition reactions. royalsocietypublishing.org

| System Type | Synthetic Approach | Key Reagents/Intermediates |

| Linear Polyamines | Michael Addition/Reduction | Acrylonitrile, reducing agents (e.g., Raney-Ni) |

| Macrocyclic Polyamines | Condensation/Reduction | Dicarbonyl compounds, reducing agents (e.g., NaBH4) |

| Macrocyclic Polyamines | Richman-Atkins Cyclization | Disulfonates, protected diamines |

| Macrocyclic Polyamines | Stepwise Cycloaddition | Chloroacetyl chloride, monoamine derivatives |

Biocatalytic and Chemoenzymatic Synthetic Routes for Amine Compounds

Biocatalysis offers a powerful, green alternative to traditional chemical synthesis, often providing high stereoselectivity and milder reaction conditions. For a molecule like this compound, biocatalytic methods could be applied to synthesize the core structure or its precursors.

Enzyme Classes for Amine Synthesis: Several classes of enzymes are instrumental in amine synthesis. These include transaminases, imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases. nih.govacs.org

Biocatalytic Cascades: Enzymes can be combined in one-pot cascade reactions to perform multi-step transformations. For example, a cascade combining ene-reductases (EReds) with IREDs/RedAms can convert α,β-unsaturated ketones into chiral primary, secondary, or tertiary amines with high purity. acs.org

Chemoenzymatic Synthesis: This approach combines enzymatic and chemical steps to create complex molecules. For instance, the lipase (B570770) from Candida antarctica (CAL) can catalyze the stereoselective synthesis of bis-(amidoesters) from diamines and diesters. nih.gov These enzymatically produced precursors can then be chemically converted into polyamines through steps like ammonolysis and reduction. nih.govtandfonline.com

Engineered Enzymes: Through directed evolution, enzymes can be engineered for novel reactivity. The tryptophan synthase β-subunit (TrpB), for example, has been engineered to catalyze N-substitution reactions with various amine nucleophiles to produce non-canonical amino acids. wisc.edunih.gov

| Approach | Key Enzymes/Methods | Application |

| Biocatalysis | Transaminases, Imeductases (IREDs), Reductive Aminases (RedAms) | Asymmetric synthesis of chiral amines |

| Biocatalytic Cascades | Ene-reductases (EReds) + IREDs/RedAms | Conversion of α,β-unsaturated ketones to chiral amines |

| Chemoenzymatic Synthesis | Lipase-catalyzed acylation followed by chemical reduction | Stereoselective synthesis of polyamine precursors |

| Enzyme Engineering | Directed evolution of enzymes like Tryptophan Synthase | Creation of novel biocatalysts for specific N-substitution reactions |

Mechanistic Investigations of Reactions Involving 2 Aminoethyl Benzyl Pentylamine Precursors and Derivatives

Elucidation of Radical Reaction Pathways in Amine Synthesis and Transformation

The chemistry of nitrogen-centered radicals has become a cornerstone of modern organic synthesis, offering unique pathways for C-N bond formation and molecular functionalization. strath.ac.ukrsc.org These high-energy intermediates are versatile but require careful control due to their high reactivity and potential for undesired side reactions. nih.govresearchgate.net

Nitrogen-centered radicals (NCRs), including aminyl, amidyl, and aminium radical cations, are key intermediates in a variety of amine transformations. strath.ac.uk They can be generated through several methods, including the homolytic cleavage of weak N-X bonds (where X is a halogen, oxygen, or another nitrogen), thermolysis, photolysis, or, more recently, through single-electron transfer (SET) processes in photoredox catalysis. strath.ac.uknih.govacs.org For a molecule like (2-Aminoethyl)(benzyl)pentylamine, SET from one of the nitrogen atoms can generate an amine radical cation. nih.gov

Once formed, these radicals exhibit diverse reactivity. acs.org Amine radical cations can lead to the formation of iminium ions or α-amino radicals, which are valuable synthons. nih.gov For example, the one-electron oxidation of a tertiary amine can be followed by deprotonation at an adjacent carbon to yield an α-amino radical. This species can then participate in C-C or C-heteroatom bond-forming reactions. thieme-connect.com The specific pathway taken depends on the structure of the amine and the reaction conditions. The presence of both primary and secondary amino groups alongside a tertiary one in this compound suggests a complex reactivity profile under radical-generating conditions.

The table below summarizes common precursors and methods for generating nitrogen-centered radicals.

| Radical Precursor Type | Generation Method | Resulting Radical | Reference |

| N-Haloamines | Photolysis, Thermolysis | Aminyl Radical | nih.gov |

| Tertiary Amines | Photoredox Catalysis (SET) | Amine Radical Cation | nih.gov |

| N-Alkoxyamides | Reductive Elimination | Isodiazene -> Alkyl Radical | nih.gov |

| N-Nitroamines/N-Nitrosamines | Photolysis | Aminyl Radical | acs.org |

Hydrogen Atom Transfer (HAT) is a fundamental process that allows for the selective activation of C-H bonds, which are typically unreactive. thieme-connect.comrsc.org In amine chemistry, HAT is a powerful strategy for generating α-amino radicals by abstracting a hydrogen atom from the carbon adjacent to the nitrogen. thieme-connect.com This process is driven by the formation of a more stable radical or a stronger bond in the HAT agent. nih.gov

The reactivity in HAT processes is governed by the bond dissociation energies (BDEs) of the C-H bond being broken and the bond being formed in the HAT catalyst. nih.gov Electrophilic radical abstractors will preferentially react with electron-rich C-H bonds, such as those alpha to a nitrogen atom. nih.gov This selectivity allows for the functionalization of specific sites even in complex molecules. thieme-connect.com For instance, in a precursor to this compound, a HAT catalyst could selectively abstract a hydrogen from the carbon alpha to the secondary amine, initiating a cascade of reactions. nih.gov The process is crucial in reactions like the Hofmann-Löffler-Freytag reaction, where a nitrogen-centered radical undergoes an intramolecular 1,5-HAT to form a carbon-centered radical. nih.gov

Recent advances have demonstrated that the combination of photoredox catalysis and HAT can enable challenging transformations, such as the α-C-H alkylation of unprotected primary amines. bris.ac.uk

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and environmentally friendly way to generate radical intermediates. ethz.ch In amine chemistry, photocatalysts can oxidize an amine to its corresponding radical cation, initiating a variety of synthetic transformations. nih.govacs.org Ruthenium and iridium polypyridyl complexes, as well as organic dyes, are common photocatalysts that absorb visible light and engage in single-electron transfer (SET) with amine substrates. nih.gov

These photogenerated amine radical cations can undergo several reaction pathways. They can be trapped by nucleophiles, undergo C-C bond cleavage, or serve as precursors to α-amino radicals and iminium ions. nih.gov For example, the oxidation of an N-aryltetrahydroisoquinoline derivative by a photoexcited catalyst generates an amine radical cation, which can then be converted to an iminium ion that reacts with a nucleophile. acs.org This strategy has been applied to a wide range of C-C bond-forming reactions. ethz.ch Furthermore, the coupling of photoredox catalysis with other catalytic cycles, such as nickel catalysis, has unlocked novel cross-coupling reactions. ethz.ch

A proposed photoredox catalytic cycle for amine functionalization often involves the following key steps:

Excitation of the photocatalyst (PC) by visible light to its excited state (PC*).

Single-electron transfer (SET) from the amine to PC*, generating the amine radical cation and the reduced form of the photocatalyst (PC•−). bris.ac.uk

Subsequent reaction of the amine radical cation (e.g., deprotonation to an α-amino radical).

Reaction of the newly formed radical with a coupling partner.

Regeneration of the ground-state photocatalyst to complete the cycle. bris.ac.uk

Deamination and Amination Reaction Mechanisms of Benzylamine (B48309) Analogues

Amination and deamination are fundamental transformations for the synthesis and modification of amines. Reductive amination is a widely used method for forming amines from carbonyl compounds, while deamination involves the removal of an amino group.

Reductive amination typically proceeds through a two-step sequence: the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, followed by the reduction of this intermediate to the corresponding amine. wikipedia.org This process can often be performed in a single pot. wikipedia.org The reaction is favorable under weakly acidic conditions (pH 4-5), which facilitate both the initial nucleophilic attack and the subsequent dehydration to the imine. youtube.com Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120), which are mild enough to selectively reduce the imine in the presence of the starting carbonyl group. wikipedia.orgyoutube.com The synthesis of a complex amine like this compound could conceivably involve the reductive amination of a suitable aldehyde with a diamine precursor.

Deamination, the removal of a primary amino group, is a strategically important reaction that can be challenging to achieve under mild conditions. nih.gov Classic methods often involve harsh reagents. However, recent developments have introduced milder protocols. One such method involves the reaction of a primary amine with an "anomeric amide" reagent, which proceeds through a monosubstituted isodiazene intermediate. nih.gov This intermediate can then release dinitrogen and generate a carbon-centered radical or a carbocation, depending on the substrate and conditions, which is then quenched to afford the deaminated product. This approach shows remarkable functional group tolerance, allowing for the deamination of complex molecules. nih.gov

Computational and Quantum Mechanical Studies of Amine Reactivity and Speciation (e.g., pKa predictions)

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules, including amines. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to investigate reaction mechanisms, transition states, and molecular properties like basicity. devagirijournals.com

A key property governing the behavior of amines in solution is the acid dissociation constant (pKa) of their conjugate acids. Accurate pKa prediction is crucial for designing solvents for applications like CO₂ capture and for understanding biological processes. researchgate.netacs.org While early computational models struggled with accuracy, modern approaches that incorporate dynamic solvent effects have shown significant improvement. acs.org

One promising method is the use of density-functional tight-binding (DFTB) based metadynamics simulations. researchgate.netacs.org This approach calculates the free energy difference between the protonated and neutral states of an amine in an explicit solvent environment, leading to highly accurate pKa predictions. researchgate.net Studies have shown that this method can predict the pKa of various amines with a mean absolute deviation of less than 0.1 pKa units compared to experimental values. researchgate.netacs.org

The table below illustrates the accuracy of computational methods by comparing calculated and experimental pKa values for a selection of amines.

| Amine | Experimental pKa | Calculated pKa (DFTB-Metadynamics) | Reference |

| Piperidine | 11.12 | 11.11 | researchgate.netacs.org |

| Diethylamine | 10.93 | 10.95 | researchgate.netacs.org |

| Triethylamine | 10.75 | 10.78 | researchgate.netacs.org |

| Benzylamine | 9.35 | 9.37 | uregina.ca (Experimental) |

| 2-(Methylamino)ethanol | 9.74 | 9.73 | uregina.ca (Experimental) |

Note: Calculated values for Benzylamine and 2-(Methylamino)ethanol are not from the same DFTB-Metadynamics study but are included for structural comparison.

These computational studies highlight the critical role of explicit solvent interactions and dynamic effects in accurately modeling the protonation state of amines. researchgate.net

Regioselectivity and Stereochemical Control in Amine-Forming Reactions

Achieving selectivity is a central challenge in organic synthesis, especially when dealing with multifunctional molecules. youtube.com Regioselectivity concerns where a reaction occurs on a molecule with multiple potential sites, while stereoselectivity concerns the spatial arrangement of the atoms in the product. masterorganicchemistry.com

For a molecule like this compound, which has three distinct nitrogen atoms, regioselective functionalization would be a significant challenge. For example, in an alkylation reaction, controlling which nitrogen atom acts as the nucleophile is crucial. This can often be managed through the use of protecting groups or by exploiting the inherent differences in nucleophilicity and steric hindrance between the primary, secondary, and tertiary amines.

Stereochemical control is paramount when synthesizing chiral amines, which are vital components of many pharmaceuticals. acs.org Asymmetric reductive amination, using chiral catalysts or auxiliaries, is a key strategy for producing enantiomerically pure amines. wikipedia.org For instance, the reduction of a prochiral sulfinyl ketimine using a zirconium hydride reagent has been shown to proceed with high diastereoselectivity, which can be rationalized by a cyclic half-chair transition state model. acs.org Enzymes, such as transaminases, also offer exceptional regio- and stereoselectivity in amine synthesis, allowing for the direct production of pure enantiomers from prochiral ketones. mdpi.com These biocatalytic methods often operate under mild, environmentally friendly conditions. mdpi.com

The choice of catalyst, reagents, and reaction conditions is critical for directing the outcome of a reaction towards a single constitutional isomer or stereoisomer. youtube.comresearchgate.net

Advanced Spectroscopic and Analytical Methodologies in the Characterization of 2 Aminoethyl Benzyl Pentylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Although specific experimental NMR spectra for (2-Aminoethyl)(benzyl)pentylamine are not publicly documented, the expected chemical shifts can be predicted based on its molecular structure.

¹H NMR Spectroscopy would be utilized to identify the different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons adjacent to the nitrogen atoms and the aromatic ring, and the protons of the pentyl group. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (singlets, doublets, triplets, multiplets) would reveal the number of adjacent protons.

¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms would be indicative of their electronic environment (e.g., aromatic, aliphatic, attached to a nitrogen atom).

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assembling the molecular structure by establishing correlations between protons and protons (COSY) or protons and directly attached carbons (HSQC).

Expected ¹H NMR Chemical Shifts for this compound: This table presents predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Actual experimental values may vary.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | 5H |

| Benzyl CH₂ | ~3.5 | Singlet | 2H |

| N-CH₂ (pentyl) | ~2.4-2.6 | Triplet | 2H |

| N-CH₂ (ethyl) | ~2.6-2.8 | Triplet | 2H |

| Amino N-CH₂ | ~2.7-2.9 | Triplet | 2H |

| Pentyl CH₂ (x3) | ~1.2-1.6 | Multiplet | 6H |

| Pentyl CH₃ | ~0.9 | Triplet | 3H |

| Amino NH₂ | Variable | Broad Singlet | 2H |

Expected ¹³C NMR Chemical Shifts for this compound: This table presents predicted chemical shifts (δ) in parts per million (ppm). Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary) | ~138-140 |

| Aromatic CH | ~127-129 |

| Benzyl CH₂ | ~58-60 |

| N-CH₂ (pentyl) | ~52-54 |

| N-CH₂ (ethyl) | ~50-52 |

| Amino N-CH₂ | ~39-41 |

| Pentyl CH₂ | ~22-32 |

| Pentyl CH₃ | ~14 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₄H₂₄N₂), the exact molecular weight is 220.35 g/mol . biosynth.com

Electrospray Ionization Mass Spectrometry (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 221.36. Depending on the conditions, a doubly charged ion [M+2H]²⁺ at an m/z of around 111.18 might also be observed.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of the compound and identifying any impurities.

Fragmentation Analysis through tandem mass spectrometry (MS/MS) would provide valuable structural information. While specific fragmentation data for this compound is not available, common fragmentation pathways for benzylamines and polyamines would be expected. This includes the cleavage of C-N and C-C bonds, leading to characteristic fragment ions.

Expected Fragment Ions in the Mass Spectrum of this compound: This table presents potential fragment ions and their corresponding mass-to-charge ratios (m/z). The relative abundance of these ions would depend on the ionization conditions.

| m/z | Proposed Fragment Structure |

| 91 | [C₇H₇]⁺ (Tropylium ion, from benzyl group) |

| 134 | [C₉H₁₂N]⁺ (Benzylamine fragment) |

| 177 | [C₁₂H₁₉N]⁺ ([M-C₂H₅N]⁺) |

| 44 | [C₂H₆N]⁺ (Ethylamine fragment) |

| 86 | [C₅H₁₂N]⁺ (Pentylamine fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bonds, the aromatic C-H and C=C bonds of the benzyl group, and the aliphatic C-H bonds of the pentyl and ethyl groups. rsc.orgdrugbank.comnist.gov

Expected IR Absorption Bands for this compound: This table presents the expected vibrational frequencies in wavenumbers (cm⁻¹). The intensity and exact position can vary.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| N-H Stretch (primary amine) | 3300-3500 | Two bands, medium intensity |

| Aromatic C-H Stretch | 3000-3100 | Sharp, weak to medium bands |

| Aliphatic C-H Stretch | 2850-2960 | Strong, sharp bands |

| N-H Bend (primary amine) | 1590-1650 | Medium to strong band |

| Aromatic C=C Bending | 1450-1600 | Medium, multiple bands |

| C-N Stretch | 1020-1250 | Medium to weak bands |

Chromatographic Techniques for Separation, Isolation, and Purity Assessment (e.g., Flash Chromatography, HPLC, Ion-Exchange Chromatography)

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of chemical compounds.

Flash Chromatography , a common purification technique in synthetic chemistry, could be employed to isolate this compound from a reaction mixture. A silica (B1680970) gel stationary phase with a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, would likely be effective.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid, would be suitable for assessing the purity of this compound. The retention time of the compound would be characteristic under specific conditions, and the peak area would be proportional to its concentration.

Ion-Exchange Chromatography could also be a viable method for the purification of this compound, given the basic nature of the amine groups. By using a cation-exchange resin, the protonated amine would bind to the column and could be selectively eluted by changing the pH or ionic strength of the mobile phase.

Q & A

Basic: What synthetic methodologies are effective for preparing (2-Aminoethyl)(benzyl)pentylamine?

The synthesis typically involves reductive amination or alkylation strategies. For example, reacting benzylamine derivatives with pentyl halides in the presence of a base (e.g., K₂CO₃) under anhydrous conditions can yield the target compound. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for reductive amination due to its selectivity and mild reaction conditions . Optimization of solvent systems (e.g., dichloromethane or THF) and temperature (0–25°C) is critical to minimize side reactions like over-alkylation. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or distillation is recommended .

Basic: How is the structural integrity of this compound validated post-synthesis?

Characterization relies on a combination of ¹H/¹³C NMR (to confirm amine proton environments and alkyl chain integration), high-resolution mass spectrometry (HRMS) for molecular weight validation, and FT-IR to identify N-H stretching (3200–3400 cm⁻¹). For example, in related pentylamine derivatives, LC-MS/MS has been used to track isotopic labeling and confirm reaction specificity . Purity assessment via HPLC (C18 column, acetonitrile/water gradients) is essential for applications requiring >95% purity .

Basic: What are the primary research applications of this compound in pharmaceutical development?

It serves as a versatile intermediate in synthesizing bioactive molecules, such as enzyme inhibitors or receptor modulators. For instance, structurally similar amines have been used to label transglutaminase-reactive glutamine residues in proteins via biotinylated derivatives (e.g., 5-(Biotinamido)pentylamine), enabling enzyme activity tracking in vitro . Its benzyl group also facilitates lipophilicity adjustments in drug candidates targeting neurological pathways .

Advanced: How do reaction conditions influence the disproportionation equilibrium of pentylamine derivatives?

Disproportionation of pentylamine derivatives (e.g., to dipentylamine and ammonia) is temperature- and pressure-dependent. At 250°C, the equilibrium constant (K) is ~9, dropping to ~5 at 320°C due to entropy changes. The reaction is zero-order in hydrogen and inversely proportional to initial amine pressure. Researchers must optimize reaction vessels (e.g., autoclaves for high-pressure studies) and monitor ammonia release via gas chromatography to control product distribution .

Advanced: How can conflicting data on regioselectivity in benzylamine alkylation be resolved?

Contradictions in regioselectivity often arise from competing steric and electronic effects. For example, bulky substituents on the benzyl group may favor N-alkylation over C-alkylation. Computational modeling (DFT calculations) can predict reactive sites, while in situ NMR or Raman spectroscopy can track intermediate formation. Comparative studies using deuterated analogs (e.g., 2-Phenylethyl-1,1,2,2-d₄-amine) help isolate kinetic vs. thermodynamic control mechanisms .

Advanced: What strategies mitigate side reactions in reductive amination protocols?

Common side reactions include imine hydrolysis and over-reduction. Strategies include:

- pH control : Maintaining mildly acidic conditions (pH 4–6) stabilizes imine intermediates.

- Catalyst selection : STAB outperforms NaBH₄ in minimizing over-reduction .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require strict anhydrous conditions to prevent hydrolysis .

Advanced: How is this compound applied in enzyme activity assays?

Derivatives like 5-(Biotinamido)pentylamine act as glutamine-directed probes in transglutaminase assays. Incubate the compound with the enzyme and substrate (e.g., osteopontin) for 15 min–5 h, followed by nLC-MS/MS to identify labeled residues (e.g., Gln42, Gln193). Short incubation times highlight primary reactive sites, while extended periods reveal secondary targets .

Advanced: What analytical challenges arise in quantifying trace amine byproducts?

Byproducts like dipentylamine or ammonia require sensitive detection methods. Gas chromatography with nitrogen-phosphorus detection (GC-NPD) or HPLC coupled to evaporative light scattering (ELSD) are effective. For example, GC-NPD achieves detection limits of 0.1 ppm for ammonia in pentylamine reaction mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.